molecular formula C10H16N2O3S B12118616 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No.: B12118616
M. Wt: 244.31 g/mol
InChI Key: OWEKRRKBKSCCQY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide (CAS: 1171739-44-8) is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with an aminomethyl group at the 4-position and a 2-methoxyethylamine moiety at the sulfonamide nitrogen. Its hydrochloride salt is commercially available as an industrial-grade compound (99% purity) and is utilized in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . The 2-methoxyethyl group enhances solubility in polar solvents, while the aminomethyl side chain provides a site for further functionalization, making it a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

4-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H16N2O3S/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10/h2-5,12H,6-8,11H2,1H3

InChI Key

OWEKRRKBKSCCQY-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino-substituted benzene is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: Finally, the sulfonamide is alkylated with 2-methoxyethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial and Antifungal Properties:
    Research indicates that sulfonamides exhibit antibacterial activity by inhibiting bacterial enzymes. The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases (CAs), which are crucial for bacterial survival. Studies have shown that derivatives of sulfonamides can effectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II .
  • Anticancer Activity:
    The compound has also been investigated for its anticancer properties. It has shown promise in inducing apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The mechanism involves the inhibition of CAs that are overexpressed in tumors, leading to reduced tumor growth and enhanced cell death .
  • Enzyme Inhibition:
    The compound's structure allows it to mimic natural substrates, which is essential for its role as an enzyme inhibitor. This property is particularly valuable in drug design for conditions such as Alzheimer's disease, where inhibition of acetylcholinesterase is beneficial .

Biological Studies

  • Biochemical Pathways:
    The interaction of 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide with specific molecular targets has been extensively studied. Its ability to block essential biochemical pathways makes it a candidate for further research in therapeutic applications .
  • Proteomics Research:
    The compound is utilized in proteomics for studying protein interactions and functions due to its ability to modify protein structures through sulfonamide formation .

Industrial Applications

  • Material Science:
    Beyond biological applications, this compound is being explored for its use in developing new materials and catalysts. Its chemical properties allow it to be integrated into various polymer matrices and composites, enhancing their performance characteristics .

Case Studies

  • Inhibition Studies:
    A series of experiments demonstrated that 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide exhibits significantly higher binding affinity towards carbonic anhydrases compared to other derivatives, highlighting its potential as a therapeutic agent against bacterial infections and tumors .
  • Synthesis and Biological Evaluation:
    A study synthesized several derivatives of this compound and evaluated their biological activities against various enzymes related to cancer and bacterial growth. The findings indicated that modifications to the methoxyethyl group could enhance biological activity significantly .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The methoxyethyl group enhances its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural and Functional Group Variations

The following table summarizes key structural features and biological activities of 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide and its analogues:

Compound Name Substituents Key Functional Groups Biological Activity Synthesis Method Reference
4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide -NHCH2- at C4, -N-(CH2CH2OCH3) Aminomethyl, methoxyethyl Industrial applications (APIs, agrochemicals) Substitution reactions
4-{[4-(Diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide Triazine-pyridinyl hybrid Triazine, pyridinyl Anti-inflammatory, antimicrobial Suction filtration, recrystallization
4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide Diazenyl-imidazole Diazenyl, imidazole Docking score: -8.0 kcal/mol (binding affinity) Not specified
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups Bis-azide Bi-triazole precursor (click chemistry) Nucleophilic substitution
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole-sulfamoyl Oxazole, sulfamoyl Antimicrobial Multi-step synthesis
N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide Benzimidazole Benzimidazole, methylphenyl Not specified (likely targeting receptors) Substitution
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide Chiral phenylethyl Chiral center, phenyl Antimicrobial Recrystallization
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide Indole-cyano Cyanoindole DCAF15-DDB1 inhibitor (crystallography) Co-crystallization

Key Comparative Insights

Solubility and Bioavailability
  • The 2-methoxyethyl group in the target compound improves aqueous solubility compared to lipophilic analogues like 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide .
  • Azide-containing derivatives (e.g., ) exhibit lower solubility due to non-polar azide groups but are valuable for click chemistry applications.

Industrial and Pharmaceutical Relevance

  • The hydrochloride salt of the target compound is marketed for APIs and agrochemicals due to its stability and scalability .
  • Analogues like the diazenyl-imidazole derivative () are explored for their binding affinity in drug design, as evidenced by docking studies.

Mechanistic Diversity

  • Sulfonamides with azide groups () enable bioorthogonal chemistry, while chiral derivatives () leverage stereochemistry for selective biological interactions.

Biological Activity

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes an aminomethyl group and a methoxyethyl substituent, contributing to its solubility and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential clinical applications.

  • Molecular Formula : C11H17N2O3S
  • Molecular Weight : 258.34 g/mol
  • Structure : The compound contains a benzene ring substituted with an aminomethyl group and a methoxyethyl group, enhancing its biological activity and solubility.

Biological Activity Overview

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide exhibits significant biological activity primarily through its role as an enzyme inhibitor. Notably, it has shown potent inhibitory effects on carbonic anhydrase IX (CA IX), which is implicated in various cancerous processes.

Key Findings:

  • Inhibition of Carbonic Anhydrase IX : The compound demonstrates selective inhibition of CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating its potential as an anticancer agent .
  • Antiproliferative Effects : It induces apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive apoptotic cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties, showing promising results against various bacterial strains .

The mechanism of action for 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide involves:

  • Enzyme Inhibition : The compound mimics natural substrates to inhibit bacterial enzymes, disrupting essential biochemical pathways .
  • Binding Affinity : Molecular docking studies suggest that the compound fits well within the active site of CA IX, forming critical interactions with key amino acid residues .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Carbonic Anhydrase InhibitionIC50 values between 10.93 to 25.06 nM for CA IX
Apoptosis InductionSignificant increase in apoptotic cells in MDA-MB-231 cell line
Antibacterial EffectsEffective against Staphylococcus aureus and other pathogens
Antibiofilm ActivityInhibition percentages against K. pneumoniae

Detailed Findings from Recent Studies

  • Anticancer Properties : In vitro studies have shown that the compound significantly reduces cell viability in cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Studies : A recent evaluation demonstrated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by approximately 80% against S. aureus, showcasing its potential as a therapeutic agent against infections .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for this compound, suggesting good bioavailability and low toxicity profiles which are critical for drug development .

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